1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL 1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL
Brand Name: Vulcanchem
CAS No.: 1020052-17-8
VCID: VC8038924
InChI: InChI=1S/C18H12BrN3OS/c19-14-8-6-13(7-9-14)16-11-24-18(20-16)22-17(23)10-15(21-22)12-4-2-1-3-5-12/h1-11,21H
SMILES: C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC(=CS3)C4=CC=C(C=C4)Br
Molecular Formula: C18H12BrN3OS
Molecular Weight: 398.3 g/mol

1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL

CAS No.: 1020052-17-8

Cat. No.: VC8038924

Molecular Formula: C18H12BrN3OS

Molecular Weight: 398.3 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL - 1020052-17-8

Specification

CAS No. 1020052-17-8
Molecular Formula C18H12BrN3OS
Molecular Weight 398.3 g/mol
IUPAC Name 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C18H12BrN3OS/c19-14-8-6-13(7-9-14)16-11-24-18(20-16)22-17(23)10-15(21-22)12-4-2-1-3-5-12/h1-11,21H
Standard InChI Key QHNKRFYSOQTCTK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC(=CS3)C4=CC=C(C=C4)Br
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC(=CS3)C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Characteristics

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-5-ol (Molecular Formula: C₁₈H₁₂BrN₃OS) belongs to the pyrazolylthiazole family, characterized by a fused heterocyclic framework. The molecule integrates a pyrazole ring (positions 1–5) linked to a thiazole moiety at position 1, with substituents including a 4-bromophenyl group at the thiazole’s 4-position and a phenyl group at the pyrazole’s 3-position. A hydroxyl group at the pyrazole’s 5-position enhances polarity and hydrogen-bonding capacity .

Crystallographic Analysis

X-ray diffraction studies of analogous compounds, such as 4-(4-bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)thiazole, reveal critical structural insights :

  • Planarity: The thiazolyl and pyrazolyl rings exhibit near-coplanarity, with dihedral angles of 5.4° between thiazole and pyrazole units.

  • Substituent Orientation: The bromophenyl group forms a dihedral angle of 17.5° with the thiazole ring, while the central pyrazolyl rings adopt a twisted conformation (67.7°) .

  • Intermolecular Interactions: Crystal packing is stabilized by π–π interactions (centroid-centroid distance: 3.993 Å) and C–H···Br hydrogen bonds, forming columnar architectures along the axis .

Table 1: Crystallographic Data for a Structural Analog

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 10.4220 Å, b = 13.4232 Å, c = 23.8943 Å, β = 90.198°
Volume3342.7 ų
Z4
Density1.455 g/cm³

Synthesis and Optimization

Reaction Pathways

The synthesis of pyrazolylthiazole derivatives typically involves cyclocondensation of carbothioamides with α-haloketones. For example, 3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazole-1-carbothioamide reacts with 2-bromo-1-(4-bromophenyl)ethanone in ethanol under reflux to yield the target compound in 83% yield . Recrystallization from dimethylformamide (DMF) produces needle-like crystals suitable for X-ray analysis .

Table 2: Representative Synthesis Conditions

ComponentRole
Carbothioamide derivativeNucleophile
2-Bromo-1-(4-bromophenyl)ethanoneElectrophile
EthanolSolvent
Reflux (2 hours)Reaction Conditions
DMFRecrystallization Solvent

Structural Modifications

Variations in substituents (e.g., replacing bromine with fluorine or adjusting alkyl groups on triazole rings) modulate electronic properties and bioactivity. For instance, fluorophenyl analogs exhibit enhanced metabolic stability due to reduced π–π stacking interactions .

Molecular Interactions and Stability

Non-Covalent Interactions

  • π–π Stacking: Partially overlapping bromophenyl and tolyl groups (interplanar angle: 15°) contribute to crystal stability .

  • Hydrogen Bonding: The hydroxyl group at position 5 of the pyrazole participates in O–H···N bonds with adjacent thiazole nitrogen atoms .

  • Halogen Interactions: C–H···Br contacts (distance: 3.2–3.5 Å) further stabilize the supramolecular architecture .

Conformational Flexibility

The central pyrazole ring adopts an envelope conformation, with the methine carbon deviating from the plane by 0.2–0.5 Å . This flexibility may influence binding to biological targets.

Challenges and Future Directions

  • Synthetic Scalability: Current methods require optimization for gram-scale production.

  • Pharmacokinetic Profiling: Absorption, distribution, and toxicity studies are needed.

  • Target Identification: Computational docking studies could predict protein targets (e.g., kinases, DNA topoisomerases).

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